3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
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Properties
IUPAC Name |
3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c1-2-23-10-5-3-9(4-6-10)7-13-16(22)19(17(24)25-13)18-14(20)11-8-12(11)15(18)21/h3-7,11-12H,2,8H2,1H3/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVWRDOPZQJCKF-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione , often referred to as a thiazolidinone derivative, exhibits significant biological activity that warrants detailed exploration. This article will summarize the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 358.45 g/mol. The structure includes several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Thiazolidine Ring | A five-membered ring providing unique reactivity |
| Ethoxy Group | Enhances solubility and biological interactions |
| Carbonyl Groups | Potential sites for enzyme interactions |
| Azabicyclohexane Structure | Contributes to the compound's three-dimensional shape |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The reaction begins with the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide.
- Cyclization : This intermediate undergoes cyclization in the presence of acetic anhydride to form the thiazolidinone ring.
- Final Modifications : Further reactions may include esterification or substitution to yield the final product.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazolidinone moiety may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Receptor Modulation : The compound may interact with nuclear receptors involved in glucose metabolism, potentially influencing insulin sensitivity .
- Antioxidant Activity : Some studies suggest that derivatives of thiazolidinones exhibit antioxidant properties, reducing oxidative stress in cells .
Antidiabetic Effects
Research indicates that thiazolidinones can improve insulin sensitivity and lower blood glucose levels through their action on PPAR-gamma (Peroxisome Proliferator-Activated Receptor gamma). This mechanism is particularly relevant for the management of type 2 diabetes mellitus.
Anti-inflammatory Properties
Thiazolidinone derivatives have been shown to possess anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting inflammatory mediators . This suggests potential applications in treating chronic inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that compounds in this class may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The exact pathways remain under investigation but may involve modulation of signaling pathways associated with cell survival.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to this compound:
Preparation Methods
Core Thiazolidinone Synthesis via Multi-Component Reactions
The thiazolidinone core serves as the foundational scaffold for this compound. A transition-metal-free approach reported by Zhang et al. enables the simultaneous utilization of elemental sulfur and CO₂ to construct thiazolidin-2-ones from arylamines. For the target compound, 4-ethoxyaniline could react with sulfur and CO₂ (1 atm) under reflux conditions in dimethylformamide (DMF) to yield 4-ethoxy-substituted thiazolidin-2-one intermediates. This method generates three bonds in one step, achieving moderate to good yields (50–75%) while avoiding costly catalysts.
Critical to this pathway is the regioselective incorporation of the sulfanylidene group (C=S). The reaction of arylamines with elemental sulfur at elevated temperatures (110–130°C) facilitates C–S bond formation, while CO₂ introduces the carbonyl group at position 4 of the thiazolidinone ring. Functional group tolerance allows retention of the ethoxy group on the phenyl ring, which is essential for downstream modifications.
Formation of the 5-[(4-Ethoxyphenyl)Methylidene] Substituent
The (5Z)-5-[(4-ethoxyphenyl)methylidene] group is introduced via a Knoevenagel condensation between 4-ethoxybenzaldehyde and the thiazolidinone intermediate. A demonstrated method involves refluxing thiazolidine-2,4-dione derivatives with aromatic aldehydes in toluene using piperidine as a base. For example, El-Sayed et al. condensed 2-chloroquinoline-3-carbaldehyde with thiazolidine-2,4-dione under these conditions, achieving yields exceeding 80%.
Adapting this protocol, 4-ethoxybenzaldehyde would react with the sulfur-containing thiazolidinone intermediate (from Step 1) to form the exocyclic double bond. Stereoselectivity for the Z-configuration is controlled by the electronic effects of the ethoxy group, which stabilizes the transition state through resonance. Reaction monitoring via nuclear magnetic resonance (NMR) is critical to confirm the Z-geometry, as evidenced by coupling constants (J ≈ 12 Hz for transannular protons).
Incorporation of the Sulfanylidene Group
The 2-sulfanylidene moiety (C=S) is introduced through thionation or sulfur-transfer reactions. A patent by Imperial Chemical Industries describes the use of sodium sulfide as a sulfur donor in the presence of aldehydes and ethanolamine derivatives to form thiazolidine rings. For the target compound, substituting ethanolamine with a bicyclo-containing amine precursor could enable ring closure.
In this approach, 3-azabicyclo[3.1.0]hexane-2,4-dione-3-amine would react with 4-ethoxybenzaldehyde and sodium sulfide in aqueous ethanol under reflux. The sulfur donor facilitates cyclization, forming the thiazolidine ring while retaining the bicyclo structure. Subsequent oxidation with hydrogen peroxide or iodine may convert thioether intermediates to sulfanylidenes, though precise conditions require optimization.
Hybridization with the 3-Azabicyclo[3.1.0]Hexane-2,4-Dione Moiety
The 3-azabicyclo[3.1.0]hexane-2,4-dione component is synthesized separately via a Diels-Alder reaction between a maleimide derivative and a cyclopropane-containing dienophile. For instance, heating N-phenylmaleimide with bicyclo[3.1.0]hex-2-ene in xylene at 140°C yields the fused bicyclic structure. Functionalization at the 3-position is achieved through nucleophilic substitution, where the amine group displaces a leaving group (e.g., chloride) under basic conditions.
Coupling this bicycloamine with the thiazolidinone-sulfanylidene intermediate is accomplished via a nucleophilic aromatic substitution or Ullmann-type reaction. Copper(I) iodide and N,N′-dimethylethylenediamine (DMEDA) in dimethyl sulfoxide (DMSO) at 100°C have been effective for analogous systems, yielding hybrid structures in 60–70% efficiency.
Optimization and Challenges
Key challenges include ensuring regioselectivity during the Knoevenagel condensation and preventing epimerization of the bicyclo moiety during coupling. Solvent effects significantly influence reaction outcomes: polar aprotic solvents like DMF enhance solubility of intermediates but may promote side reactions at elevated temperatures. Catalytic amounts of p-toluenesulfonic acid (pTSA) improve condensation yields by stabilizing reactive intermediates.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol-water mixtures ensures high enantiomeric excess (>98% ee) for the final product. Analytical validation through high-performance liquid chromatography (HPLC) and mass spectrometry is essential to confirm structural integrity.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrazole ring via condensation of substituted aromatic aldehydes with hydrazine derivatives.
- Step 2 : Cyclization to construct the thiazolidinone core using chloroacetic acid or mercaptoacetic acid under reflux conditions.
- Step 3 : Functionalization of the azabicyclohexane moiety through alkylation or coupling reactions.
- Key reagents : Sodium acetate, DMF/acetic acid solvent systems, and catalysts like triethylamine.
- Optimization : Reaction temperatures (80–120°C) and pH control (neutral to slightly acidic) are critical for yield and purity .
Q. Which analytical techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- HPLC/GC-MS : To assess purity (>95% required for biological assays).
- X-ray Crystallography : For unambiguous determination of the Z-configuration in the methylidene group .
Q. What initial biological screening assays are recommended?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or THF.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates imine formation in the pyrazole ring synthesis.
- Temperature Control : Refluxing at 110°C for 6–8 hours minimizes side products like disulfide byproducts.
- Workflow : Employ continuous flow chemistry for scalability and reproducibility .
Q. What computational methods are used to study target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., PPAR-γ for antidiabetic activity).
- Molecular Dynamics (MD) Simulations : GROMACS for analyzing conformational stability in aqueous or lipid bilayer environments.
- QSAR Modeling : To correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin for cytotoxicity).
- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS.
- Target Selectivity : Use siRNA knockdown or CRISPR-edited cell lines to validate specificity for suspected receptors .
Q. What strategies enhance bioavailability through structural modifications?
- Hydrophilic Groups : Introduce carboxylate (e.g., hexanoic acid chain) or hydroxyl moieties to improve solubility .
- Prodrug Design : Acetylate the thiazolidinone sulfur to enhance membrane permeability.
- SAR Analysis : Replace the 4-ethoxyphenyl group with fluorinated analogs to balance lipophilicity and metabolic stability .
Methodological Notes for Data Analysis
- Contradiction Handling : Cross-validate biological data with orthogonal assays (e.g., Western blotting for protein targets alongside cell viability tests).
- Structural Conformation : Use density functional theory (DFT) to model the azabicyclo[3.1.0]hexane ring’s puckering effects on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
